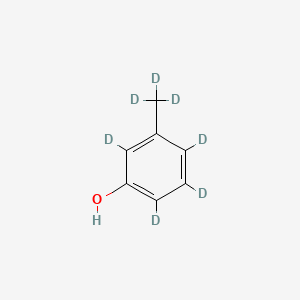

M-Cresol-D7

説明

M-Cresol-D7, also known as 3-Methylphenol-d7, 1-Hydroxy-3-methylbenzene-d7, 3-Hydroxytoluene-d7, is a stable isotope labelled compound . It is used as a reference material in pharmaceutical toxicology .

Synthesis Analysis

M-Cresol was de novo biosynthesized by a fungal chassis cell Aspergillus nidulans . Promoter engineering and gene multiplication were implemented for fine-tuned genes expression . The titer of m-cresol reached 2.03 g/L via fed-batch culture . Another study showed that an orcinol-O-methyltransferase from Chinese rose hybrids (OOMT2) was expressed in the 3-MP producing yeast strain to convert 3-MP to 3-methylanisole (3-MA) .Molecular Structure Analysis

The molecular formula of M-Cresol-D7 is C7D7HO . It has a molecular weight of 115.18 .Chemical Reactions Analysis

The chemical treatment methods of m-cresol wastewater include chemical adsorption, photocatalytic degradation, electrocatalytic degradation, and catalytic wet oxidation . The efficiency, cost, and process optimization of different methods are discussed in detail .Physical And Chemical Properties Analysis

M-Cresol-D7 is a neat product . It is a derivative of phenol and is an isomer of p-cresol and o-cresol .科学的研究の応用

Extraction and Interaction Mechanism Exploration : m-Cresol is utilized in the separation process from coal tar model oil using propylamine-based ionic liquids. This process involves molecular dynamics simulations to understand the interaction mechanism, which is crucial for separating m-cresol efficiently (Bing et al., 2020).

Determination in Human Urine : m-Cresol is a metabolite of toluene and its determination in human urine is significant for understanding toluene's neurotoxicological properties. A method involving headspace solid-phase microextraction and gas chromatography/mass spectrometry is used for this purpose (Fustinoni et al., 2005).

Effects on Membrane Models and Neurons : m-Cresol's impact on membrane model systems and neurons is studied, especially considering its use as a preservative in insulin and vaccines. This research is crucial for understanding m-Cresol's cytotoxic effects and interaction with cell membranes (Paiva et al., 2016).

Hydrodeoxygenation Over Catalysts : The conversion of m-Cresol over platinum and ruthenium catalysts is investigated to understand different product distributions and reaction mechanisms. Such studies are fundamental in chemical industries for efficient process development (Tan et al., 2015).

Lipid Raft Organization and Neural Cell Integrity : The effects of m-Cresol on lipid raft organization in membrane-model systems and its implications on the integrity of neural cells are studied. This research provides insights into the interaction of m-Cresol with cell membranes, affecting neural cell functions (Marquês et al., 2013).

Safety And Hazards

M-Cresol-D7 is a controlled product and may require documentation to meet relevant regulations . It is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295582 | |

| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

M-Cresol-D7 | |

CAS RN |

202325-51-7 | |

| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202325-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)

![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)

![Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B580083.png)

![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)